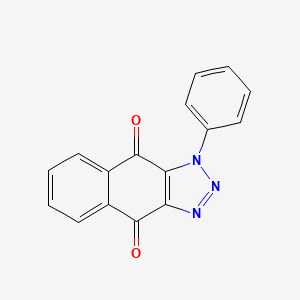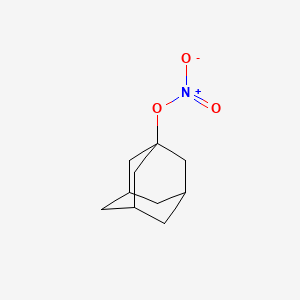![molecular formula C14H11BrN4O2S B11051596 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B11051596.png)
4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide typically involves multiple steps:
Formation of the Pyridinylcarbonyl Hydrazine Intermediate: This step involves the reaction of pyridine-4-carboxylic acid with hydrazine hydrate under reflux conditions to form pyridin-4-ylcarbonyl hydrazine.
Thioylation: The intermediate is then reacted with carbon disulfide in the presence of a base such as potassium hydroxide to introduce the carbonothioyl group.
Coupling with 4-Bromobenzoyl Chloride: Finally, the thioylated intermediate is coupled with 4-bromobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and thioyl groups.
Reduction: Reduction reactions can target the carbonyl and nitro groups, converting them to alcohols or amines.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products can include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development, particularly in targeting diseases like cancer and tuberculosis.
Medicine
Medically, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-tubercular agent, potentially offering a new avenue for treatment-resistant strains of Mycobacterium tuberculosis.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine and carbonothioyl groups allow it to form strong bonds with active sites, inhibiting the function of target proteins. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(pyridin-2-yl)benzamide
- 4-bromo-N-(pyridin-3-yl)benzamide
- 4-bromo-N-(pyridin-4-yl)benzamide
Uniqueness
Compared to these similar compounds, 4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide is unique due to the presence of the hydrazinylcarbonothioyl group. This additional functional group enhances its reactivity and potential for forming complex molecular interactions, making it a more versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H11BrN4O2S |
|---|---|
Peso molecular |
379.23 g/mol |
Nombre IUPAC |
4-bromo-N-[(pyridine-4-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11BrN4O2S/c15-11-3-1-9(2-4-11)12(20)17-14(22)19-18-13(21)10-5-7-16-8-6-10/h1-8H,(H,18,21)(H2,17,19,20,22) |
Clave InChI |
DOJBKTYJCFFFQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(=S)NNC(=O)C2=CC=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11051516.png)


![Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051530.png)

![3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide](/img/structure/B11051558.png)
![2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B11051563.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11051573.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-](/img/structure/B11051579.png)
![n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B11051584.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051587.png)
![3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051589.png)
![3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11051592.png)
![4-acetyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051601.png)